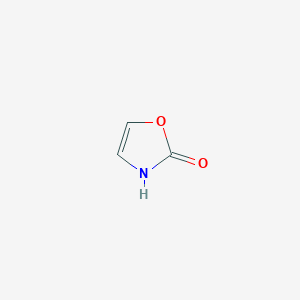
2(3H)-oxazolone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2(3H)-oxazolone derivatives can be achieved through various methods. One approach involves the use of dodecatungstophosphoric acid (H3PW12O40), samarium, and ruthenium(III) chloride as catalysts under solvent-free conditions, which highlights the efficiency of this method in producing unsaturated 2-phenyl-5(4H)-oxazolone derivatives with high yields and short reaction times (Momeni Tikdari, Fozooni, & Hamidian, 2008).
Molecular Structure Analysis
The molecular structure of 2(3H)-oxazolone derivatives has been elucidated using various techniques. For example, the crystal structures of 2-alkoxy-5(4H)-oxazolones derived from urethane-protected amino acids were solved, providing insight into the geometry of their oxazolone ring and suggesting significant electron delocalization within the CN π-system (Crisma et al., 1997).
Chemical Reactions and Properties
2(3H)-Oxazolone is known for its versatility in chemical reactions, including its role in peptide synthesis. For instance, 2,4-Dialkyl-5(4H)-oxazolones are recognized intermediates in aminolysis reactions, with detailed studies on their reactivity with water and ammonia providing insights into the mechanism of peptide bond formation (Ciarkowski, Chen, & Benoiton, 1991).
Wissenschaftliche Forschungsanwendungen
-
Quinazolinone and Quinazoline Derivatives in Medicinal Chemistry
- Field : Medicinal Chemistry
- Application : Quinazolinone and quinazoline derivatives are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization . They have received significant attention due to their distinct biopharmaceutical activities .
- Methods : The synthesis of these derivatives often involves the use of anthranilic acid with acetic anhydride in acetic acid . For example, 2-methyl-4H-benzo[d][1,3]oxazin-4-one was prepared by refluxing a mixture of anthranilic acid with acetic anhydride in acetic acid .
- Results : These derivatives have shown a broad range of biological activities, including sedative hypnotics, antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-Parkinsonism, cancer, and other activities .
-
1,5-Benzodiazepin-2(3H)-ones in Neuroprotection
- Field : Neurology
- Application : Derivatives of 1,5-Benzodiazepin-2(3H)-ones have shown potential neuroprotection activity .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Derivatives 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one (18) and 4-(3,4,5-trimethoxyphenyl)-1H-1,5-benzodiazepin-2(3H)-one (20) yielded good neuroprotection activity in a neuronal cell line under 6-OHD and MPP+ insults .
-
Synthesis of Benzofuran-2-One Derivatives
- Field : Nanoscience and Nanotechnology
- Application : Benzofuran-2-One derivatives are synthesized for their promising antioxidant capacity . These compounds are considered valuable alternatives to the currently expensive and easily degradable molecules that are employed as stabilizers in industrial preparation .
- Methods : The synthesis of these derivatives involves domino Friedel-Crafts/lactonization reactions . The methodology has been improved and extended toward the synthesis of 3,3-disubstituted-3H-benzofuran-2-one derivatives starting from polyphenols as substrates and either diethylketomalonate or 3,3,3-trifluoromethyl pyruvate as electrophilic counterpart .
- Results : The antioxidant capacity of the most stable compounds was evaluated by both DPPH assay and Cyclic Voltammetry analyses performed in alcoholic media (methanol) as well as in aprotic solvent (acetonitrile) .
-
1,2,3-Triazoles in Drug Discovery
- Field : Drug Discovery
- Application : 1,2,3-Triazoles are privileged structure motifs and have received a great deal of attention in academics and industry . They have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
- Methods : The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories .
- Results : Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam, etc .
-
Radioisotopes in Medicine
- Field : Medicine
- Application : Radioisotopes have found broad applications in the field of medicine . They are used for diagnosis, treatment, and research .
- Methods : Radioisotopes are introduced into the body through ingestion or injection . The radiation emitted by these isotopes is then detected and used to create images of the inside of the body .
- Results : The use of radioisotopes has revolutionized the field of medicine by providing detailed images of the body’s internal structures . They have also been used in the treatment of various diseases, including cancer .
-
Nanotechnology in Various Domains
- Field : Nanoscience and Nanotechnology
- Application : Nanotechnology-enabled products have found applications in many sectors . These include transportation, materials, energy, electronics, medicine, agriculture and environmental science, and consumer and household products .
- Methods : The methods of application vary widely depending on the specific domain .
- Results : The use of nanotechnology has led to significant advancements in various fields, leading to improved products and processes .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3H-1,3-oxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO2/c5-3-4-1-2-6-3/h1-2H,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVMOLOUBJBNBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80181982 | |
| Record name | 4-Oxazolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80181982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(3H)-oxazolone | |
CAS RN |
27584-70-9 | |
| Record name | 4-Oxazolin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027584709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Oxazolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80181982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1,3-oxazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















